2-(Methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride is a chemical compound categorized as an amino alcohol. It features a methylamino group and a propan-2-yloxy side chain, making it relevant in various chemical and pharmaceutical applications. The compound is recognized for its potential therapeutic properties, particularly in the context of neurological and metabolic disorders.
This compound can be synthesized through various chemical processes, often starting from simpler organic molecules. Its hydrochloride form is commonly used in research and pharmaceutical applications due to its improved solubility and stability.
The compound falls under the category of amino alcohols and is classified as a hydrochloride salt. It has been documented in chemical databases such as PubChem and DrugBank, indicating its relevance in medicinal chemistry.
The synthesis of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride can be achieved through several methods:
These methods are detailed in various patents and chemical literature, emphasizing their efficiency and yield rates .
The synthesis typically occurs under controlled conditions to manage temperature and pH, ensuring high purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.
This structural representation indicates the presence of both hydrophilic (alcohol and amine groups) and hydrophobic (alkyl chains) characteristics, contributing to its solubility profile.
The compound can participate in several important chemical reactions:
These reactions are often facilitated under specific conditions such as varying temperatures, solvents, and catalysts, which help optimize yields and selectivity.
The mechanism of action for 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride is primarily linked to its interaction with neurotransmitter systems. It may influence neurotransmitter release or reuptake, particularly in pathways involving serotonin or norepinephrine.
Research indicates that compounds with similar structures often exhibit modulatory effects on central nervous system activity, suggesting potential uses in treating mood disorders or cognitive dysfunctions .
Relevant analyses such as differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
2-(Methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has several applications:
The isolation of enantiomerically pure 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride demands precise stereocontrol. Patent WO2019198023A1 details a reductive amination pathway starting from isopropoxy-protected hydroxyacetone and methylamine, utilizing chiral catalysts to yield the (S)-enantiomer [6]. This method achieves >98% enantiomeric excess (ee) through Corey-Bakshi-Shibata (CBS) reduction, where oxazaborolidine catalysts enable asymmetric transfer of hydride ions to imine intermediates [6].
Alternative enzymatic resolution employs Candida antarctica lipase B to kinetically resolve racemic N-carbobenzyloxy-protected amino alcohol precursors. This process hydrolyzes the undesired (R)-enantiomer selectively in aqueous-organic biphasic systems (e.g., toluene/water), leaving the (S)-precursor intact for deprotection and hydrochloride salt formation [6]. Chiral auxiliary approaches use (R)-mandelic acid to form diastereomeric salts, exploiting differential solubility in ethanol/water mixtures (3:1 v/v) to isolate the target isomer with 95% diastereomeric excess [6].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Chiral Control Agent | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
CBS Reduction | B-Methyloxazaborolidine | >98 | 82 | Moisture sensitivity |
Enzymatic Resolution | Lipase B (C. antarctica) | 99 | 45 | Low throughput |
Diastereomeric Separation | (R)-Mandelic Acid | 95 | 78 | Auxiliary recovery required |
Amine functionalization in this scaffold centers on Mannich-type reactions and reductive amination. WO2019198023A1 discloses a Pd/C-catalyzed hydrogenation of 3-isopropoxy-2-nitropropan-1-ol under 50 psi H₂ in tetrahydrofuran (THF), achieving quantitative nitro group reduction to the primary amine. Subsequent Eschweiler-Clarke methylation with formaldehyde/formic acid yields the tertiary amine, necessitating harsh demethylation (pH <1, 80°C) to obtain the secondary methylamino target [6].
Superior chemoselectivity is achieved via borane-dimethyl sulfide complex-mediated reduction of 2-(N-methylcarbamoyl)-3-isopropoxypropan-1-ol. The amide precursor undergoes reduction at 0°C in THF, minimizing ether bond cleavage and affording 90% isolated yield after hydrochloride salt crystallization [6]. Solvent polarity critically influences reaction kinetics: polar protic solvents (e.g., ethanol) accelerate imine formation but promote retro-Mannich reactions, while aprotic solvents (toluene) improve reductive amination yields by 15–20% [1] [6].
Table 2: Catalytic Amine Functionalization Performance
Catalyst System | Substrate | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
10% Pd/C (H₂ 50 psi) | 3-Isopropoxy-2-nitropropanol | 25 | 98 (amine) | <1% |
BH₃·SMe₂ | N-Methylamide derivative | 0 | 90 | 5% (de-O-alkylation) |
NaBH₃CN (MeOH) | Ketimine intermediate | 40 | 75 | 12% (alcohol reduction) |
Crystallization efficiency of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride hinges on solvent polarity, anti-solvent selection, and thermal gradients. Patent US7259264B2 demonstrates that ethanol/water mixtures (4:1 v/v) at 5°C yield 85% crystalline product with >99.5% purity, whereas pure ethanol affords oily residues due to poor lattice energy [1]. Conversely, acetone induces premature precipitation at >20°C, trapping isopropyloxyethylamine impurities; reducing temperature to −20°C mitigates this, improving purity to 99.8% [1].
Anti-solvent addition protocols are critical: introducing diethyl ether to saturated isopropanol solutions at 40°C (1:3 v/v) followed by linear cooling to 0°C at 5°C/hour generates large, low-hydration crystals (<0.1% water by Karl Fischer) [6]. Temperature ramping also prevents polymorphism; direct cooling from 60°C to −10°C in ethyl acetate yields metastable Form II (hygroscopic), while isothermal crystallization at 25°C yields stable Form I [1].
Table 3: Crystallization Conditions vs. Product Quality
Solvent System | Temperature Profile | Yield (%) | Purity (%) | Crystal Habit |
---|---|---|---|---|
Ethanol/water (4:1) | 40°C → 5°C (0.5°C/min) | 85 | 99.5 | Needles |
Acetone | 20°C → −20°C (1°C/min) | 72 | 99.8 | Platelets |
Isopropanol/diethyl ether | 40°C → 0°C (5°C/hour) | 91 | 99.9 | Prisms |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1